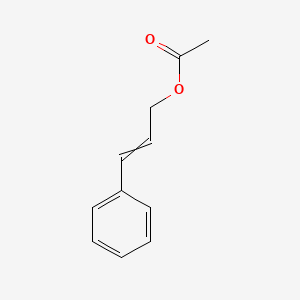

Cinnamyl acetate

Overview

Description

Cinnamyl acetate, also known as this compound, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid with a sweet, floral, and balsamic odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Novozym 435-Catalyzed Reaction

-

Reactants : Cinnamyl alcohol + ethyl acetate (solvent-free system)

-

Conditions : 40°C, 3 hours, molar ratio 15:1 (ethyl acetate:alcohol)

-

Kinetics : Follows Ping-Pong Bi-Bi mechanism with cinnamyl alcohol inhibition (Kₘ = 206.82 mmol/L, Kᵢ = 0.461 mmol/L)

Pseudomonas fluorescens Lipase (PFL) Bioreactor

-

Reactants : Cinnamyl alcohol + vinyl acetate

-

Conditions : 25°C, static system, 48 hours

-

Advantage : Low energy consumption due to room-temperature operation

Acid-Catalyzed Esterification

-

Reactants : Cinnamyl alcohol + acetic acid derivatives (e.g., isopropenyl acetate)

-

Catalyst : p-TsOH (0.02 mmol) in acetonitrile

Solid-Liquid Phase Transfer Catalysis (PTC)

-

Reactants : Cinnamyl bromide + sodium acetate

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Conditions : 600 rpm agitation, 100% selectivity

-

Kinetics : Pseudo-first order, activation energy = 11.2 kcal/mol

Reactivity in Allylic Arylation

This compound serves as a substrate in palladium-catalyzed allylic arylation:

-

Reactants : Sodium tetraphenylborate + this compound

-

Catalyst : Bedford-type palladacycle

-

Conditions : Water solvent, 50°C, 8 hours

-

Outcome : High regioselectivity for allylic C–C bond formation

Metabolic Pathways

In biological systems, this compound undergoes sequential transformations:

-

Hydrolysis : Converted to cinnamyl alcohol by carboxylesterases.

-

Oxidation : Forms cinnamaldehyde via alcohol dehydrogenase.

-

Further Oxidation : Cinnamaldehyde → cinnamic acid → β-oxidation → benzoic acid → hippuric acid (primary metabolite) .

Reaction Comparison Table

Stability and Byproduct Formation

-

Inhibition Effects : Acetaldehyde (from vinyl acetate) inhibits lipase activity at high concentrations .

-

Thermal Stability : Stable below 100°C; degradation observed at higher temperatures in oxidative environments .

This synthesis of data highlights the versatility of this compound in both industrial and biochemical contexts, with enzymatic methods offering sustainability advantages, while chemical routes provide high efficiency.

Scientific Research Applications

Flavoring and Fragrance Industry

Cinnamyl acetate is primarily recognized for its use as a flavoring agent in the food industry and as a fragrance component in personal care products. It is naturally found in essential oils derived from cinnamon and other plants.

- Usage : this compound is used to impart a sweet, floral, and spicy aroma to products such as perfumes, soaps, and food flavorings.

- Market Demand : The global market for this compound is estimated at around 100 metric tons per annum, indicating its widespread use in various consumer products .

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry.

- Antimicrobial Properties : this compound has shown efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers. Molecular docking studies revealed significant binding interactions with virulence proteins such as virB4 and virB9, suggesting its potential as a therapeutic agent .

- Pharmacokinetic Studies : Investigations using SwissADME and ADMETLab 2.0 indicated that this compound demonstrates favorable pharmacokinetic properties, enhancing its viability as a drug candidate .

Biochemical Engineering

This compound can be synthesized through engineered microorganisms, showcasing its potential in biotechnological applications.

- Biosynthesis : Research has demonstrated that engineered Escherichia coli strains can produce this compound from glucose by overexpressing specific enzymes involved in the shikimate pathway. This method achieved yields of up to 627 mg/L within 28 hours .

- Enzymatic Synthesis : The use of immobilized lipases for the transesterification process has been explored, providing an environmentally friendly alternative to traditional chemical synthesis methods .

Antioxidant and Anti-inflammatory Properties

This compound exhibits antioxidant properties that can be beneficial in health-related applications.

- Study Findings : Extracts containing this compound have displayed anti-inflammatory effects in various models, suggesting its potential role in developing natural health products .

- Mechanisms : The compound has been shown to inhibit key inflammatory markers, making it a candidate for further research in anti-inflammatory therapies .

Data Tables

Case Studies

- Pharmaceutical Efficacy Against H. pylori :

- Biosynthesis via Metabolic Engineering :

- Antioxidant Activity :

Mechanism of Action

The mechanism of action of Cinnamyl acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Cinnamyl Alcohol: Similar in structure but lacks the acetate group.

Cinnamaldehyde: Contains an aldehyde group instead of the acetate group.

Cinnamic Acid: Contains a carboxylic acid group instead of the acetate group.

Uniqueness: Cinnamyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the fragrance and flavor industry for its sweet and floral aroma .

Q & A

Basic Research Questions

Q. How can cinnamyl acetate be biosynthesized in microbial systems?

this compound can be biosynthesized in Escherichia coli by screening plant-derived benzyl alcohol O-acyltransferases (e.g., from Clarkia breweri) and engineering a metabolic pathway using glucose as the carbon source. The process involves heterologous expression of the selected acyltransferase, optimization of substrate (cinnamyl alcohol and acetyl-CoA) availability, and fermentation conditions. Yields up to 166.9 ± 6.6 mg/L have been achieved, validated via GC and NMR spectroscopy .

Q. What analytical techniques are used to quantify this compound in reaction mixtures?

Gas chromatography (GC) with flame ionization detection is standard. Key parameters include a nitrogen carrier gas (0.4 MPa split ratio 1:1), column temperature gradients (130°C initial, ramped to 210°C at 20°C/min, then 280°C at 60°C/min), and retention times of 3.8 min (cinnamyl alcohol) and 4.7 min (this compound). Sample preparation involves dilution in n-hexane and filtration through 0.25 μm membranes .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

this compound is classified as an eye irritant (Category 2, H319). Required precautions include:

- PPE : Safety goggles, impermeable gloves, and lab coats.

- Engineering controls : Adequate ventilation and accessible eyewash stations.

- Storage : 2–8°C, away from strong acids/oxidizers.

- Spill management : Immediate cleanup to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods assess this compound’s potential as an H. pylori inhibitor?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to virB4, virB8, and virB9 proteins. Structural stability of docked complexes is analyzed via 100-ns molecular dynamics (MD) simulations, calculating root-mean-square deviation (RMSD) and fluctuation (RMSF). Pharmacokinetic properties (e.g., Lipinski’s rules, bioavailability) are predicted using SwissADME and ADMETLab 2.0 .

Q. How to design experiments testing catalytic activity of this compound in etherification reactions?

Use Ag@rutin, Pd@rutin, or Ag–Pd@rutin nanocomposites as catalysts. Reaction conditions include refluxing this compound with substituted phenols (e.g., p-cresol) in anhydrous solvents. Monitor progress via thin-layer chromatography (TLC) and confirm products via H/C-NMR. Catalyst recycling efficiency can be tested over multiple cycles .

Q. What methods optimize the extraction of this compound from cinnamon essential oils?

Microwave-assisted steam distillation (MASD) enhances yield (up to 9.55% w/w) by polarizing molecules, improving solubility of oxides. Compare with conventional steam distillation (SD) and ultrasound-assisted SD (UASD). Quantify esters via GC-MS and validate with β-cyclodextrin host-guest complexation for purity .

Q. How to evaluate the insecticidal activity of this compound against red imported fire ants (RIFAs)?

Conduct electroantennogram (EAG) assays on RIFA antennae to measure responses to this compound vapor. Use dichloromethane-diluted standards (0.13–1.5 mg/mL) and compare with trans-cinnamaldehyde. Fumigation bioassays assess mortality rates and knockdown effects at varying concentrations (e.g., LC₅₀ determination) .

Q. How to analyze the structural stability of this compound-protein complexes in drug design?

Perform normal mode analysis (NMA) and MD simulations (e.g., GROMACS) to assess conformational changes in virB4 and virB9 complexes. Validate stability using Gibbs free energy calculations and principal component analysis (PCA) of trajectory data .

Methodological Notes

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-phenylprop-2-enyl acetate |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3 |

InChI Key |

WJSDHUCWMSHDCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC=CC1=CC=CC=C1 |

boiling_point |

265.0 °C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.